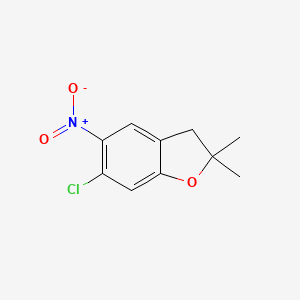
6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran
Overview
Description
6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family, characterized by its unique structure featuring a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the nitration of 6-chloro-2,2-dimethyl-2,3-dihydrobenzofuran using nitric acid under controlled conditions. The reaction requires careful temperature control to avoid over-nitration and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of the corresponding amine or alcohol derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Its unique structure contributes to its ability to disrupt bacterial cell walls and inhibit growth.
Medicine: Research has indicated that derivatives of this compound may possess pharmacological properties, including anti-inflammatory and analgesic effects. These properties make it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran exerts its effects involves interactions with molecular targets and pathways. The nitro group in the compound plays a crucial role in its biological activity, potentially interacting with enzymes and receptors to modulate biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties.
Receptors: Interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitro-2,2-dimethyl-2,3-dihydrobenzofuran: Similar structure but with the nitro group at a different position, leading to variations in chemical behavior and biological effects.
Uniqueness: 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran stands out due to its specific arrangement of substituents, which influences its reactivity and potential applications. The presence of both chloro and nitro groups in its structure contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
6-chloro-2,2-dimethyl-5-nitro-3H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLQWDKEWDPMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


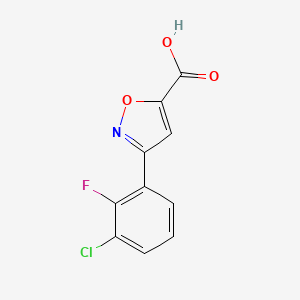
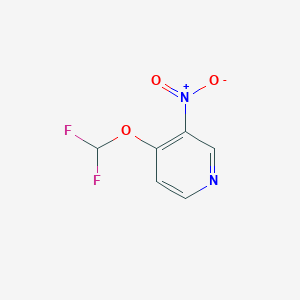
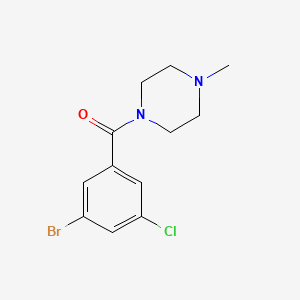
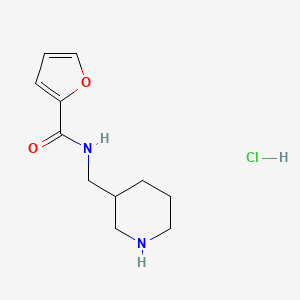
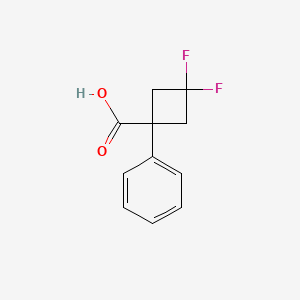
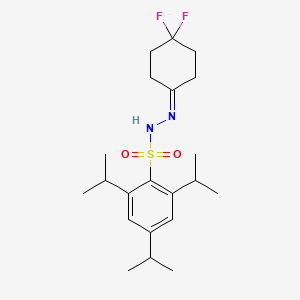



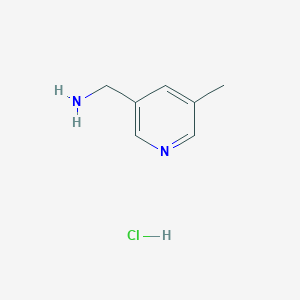
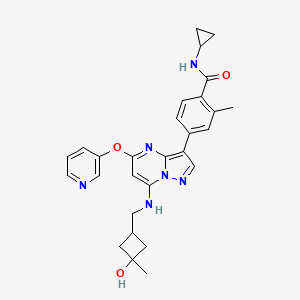
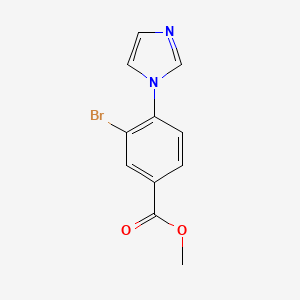
![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)
![4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B1434888.png)
